A Technical Guide to the Chemical Properties and Applications of Boc-L-Valine-d8
A Technical Guide to the Chemical Properties and Applications of Boc-L-Valine-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and primary applications of Boc-L-Valine-d8. This deuterated, protected amino acid is a critical reagent in modern peptide synthesis and quantitative proteomics, offering precision and versatility in complex scientific workflows.
Core Chemical and Physical Properties
Boc-L-Valine-d8, also known as N-(tert-Butoxycarbonyl)-L-valine-d8, is a stable isotope-labeled form of the proteinogenic amino acid valine. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based applications, while the Boc protecting group facilitates its use in stepwise peptide synthesis.
Summary of Quantitative Data
The key physicochemical properties of Boc-L-Valine-d8 are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₁D₈NO₄ | |
| (CD₃)₂CDCD(NH-Boc)CO₂H | [1][2] | |
| Molecular Weight | 225.31 g/mol | [1] |
| Isotopic Purity | ≥98 atom % D | |
| Physical Form | Solid | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 77-80 °C (lit.) | |
| Optical Activity | [α]20/D -6.5° (c = 1% in acetic acid) | |
| Solubility | Soluble in Chloroform, DMF, DMSO, Methanol. | |
| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | |
| Mass Shift | M+8 |
Chemical Identifiers
| Identifier | Value | Citations |
| CAS Number (Labeled) | 153568-33-3 | |
| CAS Number (Unlabeled) | 13734-41-3 | |
| PubChem Substance ID | 329759601 | |
| MDL Number | MFCD04118289 | |
| InChI Key | SZXBQTSZISFIAO-SSOOLOFBSA-N |
Applications in Peptide Synthesis and Proteomics
Boc-L-Valine-d8 is primarily utilized in two key areas of biochemical research: as a building block in Boc-based solid-phase peptide synthesis (SPPS) and as an internal standard for quantitative mass spectrometry in proteomics and metabolomics.
Boc Solid-Phase Peptide Synthesis (SPPS)
In Boc-SPPS, the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group of the amino acid. This strategy relies on graduated acid lability, where the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid such as hydrofluoric acid (HF). The incorporation of Boc-L-Valine-d8 allows for the synthesis of peptides containing isotopically labeled valine residues, which are invaluable for structural studies by NMR and as internal standards in quantitative assays of the synthesized peptide.
The following diagram illustrates the cyclical workflow for incorporating an amino acid, such as Boc-L-Valine-d8, into a growing peptide chain using Boc-SPPS.
1. Resin Preparation and First Amino Acid Attachment:
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The synthesis begins with a suitable solid support, such as a Merrifield or PAM resin.
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The C-terminal amino acid is first attached to the resin. For subsequent cycles involving Boc-L-Valine-d8, the resin-bound peptide will have a free amino group after the deprotection step.
2. Deprotection of the N-terminal Boc Group:
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The resin-bound peptide is swelled in dichloromethane (DCM).
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The Boc protecting group is removed by treating the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.
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The resin is then washed thoroughly with DCM and typically an alcohol like isopropanol (IPA) to remove residual acid.
3. Neutralization:
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The N-terminal ammonium trifluoroacetate salt is neutralized to the free amine by treating the resin with a 10% solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in DCM.
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The resin is washed again with DCM to remove excess base and byproducts.
4. Coupling of Boc-L-Valine-d8:
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Boc-L-Valine-d8 (typically 2-4 equivalents) is pre-activated with a coupling reagent. Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of DIEA.
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The activated Boc-L-Valine-d8 solution in a suitable solvent like N,N-dimethylformamide (DMF) or DCM is added to the neutralized resin-bound peptide.
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The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
5. Final Cleavage and Purification:
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Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly anhydrous hydrogen fluoride (HF) with a scavenger like anisole.
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The crude peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Internal Standard in Quantitative Mass Spectrometry
The eight deuterium atoms in Boc-L-Valine-d8 provide a significant and well-defined mass increase (8 Da) over its unlabeled counterpart. This mass difference allows it to be used as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantitative proteomics. When a known amount of the labeled standard is spiked into a biological sample, the ratio of the mass spectrometer signal of the endogenous (light) analyte to the labeled (heavy) standard allows for accurate and precise quantification, correcting for variations in sample preparation, chromatography, and ionization.
The diagram below outlines the general workflow for a "bottom-up" proteomics experiment where a stable isotope-labeled peptide (derived from a protein standard or used to quantify a specific peptide) is employed for quantification. Boc-L-Valine-d8 would be incorporated into a synthetic peptide standard for this purpose.
1. Sample Preparation:
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A precise amount of the synthetic peptide standard containing the Boc-L-Valine-d8 residue (after deprotection and purification) is added to the biological sample at the earliest stage possible to account for variability in subsequent steps.
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The proteins in the sample are then extracted, denatured, reduced, and alkylated.
2. Enzymatic Digestion:
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The protein mixture is digested into smaller peptides using a protease, most commonly trypsin. This "bottom-up" approach generates peptides that are amenable to LC-MS/MS analysis.
3. LC-MS/MS Analysis:
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The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.
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The mass spectrometer is configured to detect and fragment both the endogenous (light) and the labeled (heavy) versions of the target peptide.
4. Data Analysis and Quantification:
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The chromatographic peaks for both the light and heavy peptides are integrated.
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The ratio of the peak area of the endogenous peptide to the peak area of the known amount of spiked-in labeled peptide standard is calculated.
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This ratio is then used to determine the absolute concentration of the endogenous peptide, and by extension the parent protein, in the original sample by comparing it to a calibration curve.
Characterization by NMR and Mass Spectrometry
While specific experimental parameters are instrument-dependent, the following provides a general guide for the characterization of Boc-L-Valine-d8.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: For ¹H NMR, a sample is typically prepared by dissolving a few milligrams of the compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The concentration is usually in the range of 5-10 mg/mL.
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Expected Spectra: Due to the extensive deuteration of the valine side chain and the α-carbon, the ¹H NMR spectrum of Boc-L-Valine-d8 will be significantly simplified compared to its non-deuterated analog. The most prominent signals will be from the protons of the tert-butoxycarbonyl (Boc) group, which will appear as a singlet around 1.45 ppm. The NH proton signal will also be present, though its chemical shift will be solvent-dependent. The signals from the valine backbone and side-chain (α-H, β-H, and γ-CH₃) will be absent due to deuterium substitution.
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²H NMR: Deuterium NMR can be used to confirm the positions of deuteration.
Mass Spectrometry (MS)
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Sample Preparation: The sample can be dissolved in a suitable solvent system, such as a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid), for analysis by electrospray ionization (ESI) mass spectrometry.
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Expected Spectra: In the positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 226.3. In the negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 224.3. High-resolution mass spectrometry can be used to confirm the elemental composition. The isotopic pattern will clearly show the presence of the eight deuterium atoms.
Conclusion
Boc-L-Valine-d8 is a highly valuable tool for researchers in peptide chemistry and proteomics. Its well-defined chemical and physical properties, combined with its utility in both the synthesis of labeled peptides and as an internal standard for precise quantification, make it an indispensable reagent for a wide range of advanced research applications. The methodologies outlined in this guide provide a framework for its effective implementation in the laboratory.
